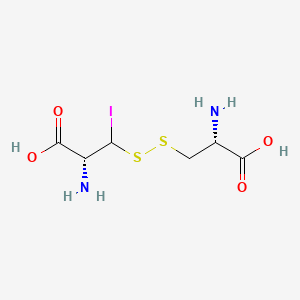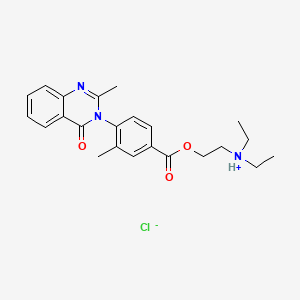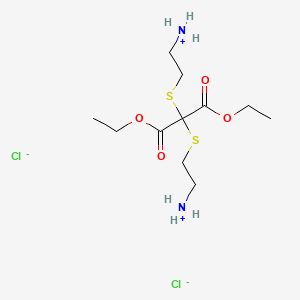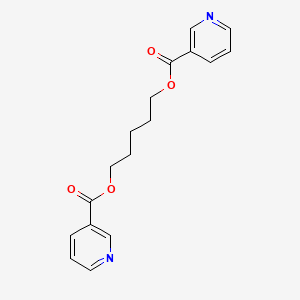
Nicotinic acid, pentamethylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, pentamethylene ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is part of the broader family of nicotinic acid esters, which are known for their diverse applications in various fields, including medicine, chemistry, and industry. Nicotinic acid itself is a vital nutrient involved in numerous biological processes, and its derivatives often exhibit unique properties that make them valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, pentamethylene ester typically involves the esterification of nicotinic acid with pentamethylene alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The process generally involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid esters, including the pentamethylene ester, often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity esters.
化学反応の分析
Types of Reactions: Nicotinic acid, pentamethylene ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nicotinic acid and pentamethylene alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Nicotinic acid and pentamethylene alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
Nicotinic acid, pentamethylene ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating nicotinic acid pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of nicotinic acid, pentamethylene ester is closely related to that of nicotinic acid. It is believed to exert its effects through several pathways:
Lipid Metabolism: Modulates the synthesis and breakdown of lipids, influencing levels of triglycerides and cholesterol.
Receptor Interaction: Binds to specific receptors, such as the G protein-coupled receptor 109A, which mediates some of its biological effects.
Anti-inflammatory Effects: Reduces inflammation by modulating the expression of inflammatory cytokines and other mediators.
類似化合物との比較
Nicotinic acid, pentamethylene ester can be compared with other nicotinic acid derivatives, such as:
Nicotinamide: The amide form of nicotinic acid, which is also used in various therapeutic applications.
Inositol Hexanicotinate: A form of nicotinic acid that releases nicotinic acid slowly, reducing the risk of side effects.
Extended-Release Nicotinic Acid: Designed to provide a sustained release of nicotinic acid, improving its therapeutic profile.
Uniqueness: this compound is unique due to its specific ester structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nicotinic acid derivatives.
特性
CAS番号 |
101952-68-5 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
5-(pyridine-3-carbonyloxy)pentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c20-16(14-6-4-8-18-12-14)22-10-2-1-3-11-23-17(21)15-7-5-9-19-13-15/h4-9,12-13H,1-3,10-11H2 |
InChIキー |
QXAAJEOJGGACLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCOC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


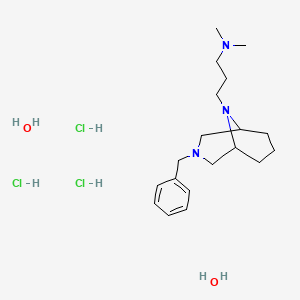
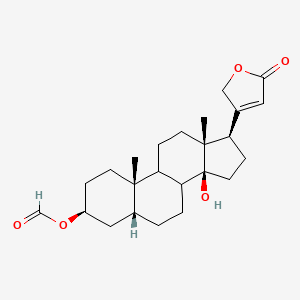
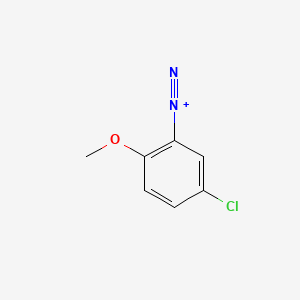
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

